1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]ethanone
Description
The compound 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]ethanone features a hybrid structure combining a 6,7-dimethoxy-substituted dihydroisoquinoline moiety and a 5-(4-methoxyphenyl)-3-methylpyrazole group, linked via an ethanone bridge. The methoxy groups at positions 6 and 7 of the isoquinoline enhance solubility and may influence metabolic stability, whereas the 4-methoxyphenyl substituent on the pyrazole introduces steric bulk and electron-donating effects.
Synthetic routes for analogous compounds involve acetylation of dihydroisoquinoline precursors (e.g., 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline) with acetic anhydride in pyridine, yielding ethanone-bridged products in high yields (~89%) . The pyrazole component may be synthesized via condensation reactions of α,β-unsaturated ketones with hydrazines or via cyclocondensation of aldehydes (e.g., 4-methoxybenzaldehyde) with diketones, as described in studies of structurally related pyrazole derivatives .
Properties
Molecular Formula |
C24H27N3O4 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanone |
InChI |
InChI=1S/C24H27N3O4/c1-15-20(24(26-25-15)16-5-7-19(29-2)8-6-16)13-23(28)27-10-9-17-11-21(30-3)22(31-4)12-18(17)14-27/h5-8,11-12H,9-10,13-14H2,1-4H3,(H,25,26) |
InChI Key |
URVWIDRCTBHGRK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Origin of Product |
United States |
Biological Activity
The compound 1-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]ethanone is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 368.44 g/mol. The compound features a dihydroisoquinoline moiety and a pyrazole ring, which are known to impart various biological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
1. Anticancer Activity
Research indicates that derivatives of isoquinoline compounds exhibit significant anticancer properties. The compound has been shown to inhibit the proliferation of cancer cells through various mechanisms:
- Cell Cycle Arrest : Studies have demonstrated that the compound induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cell lines.
- Inhibition of Metastasis : The compound has been reported to inhibit matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis.
2. Antioxidant Properties
The presence of methoxy groups in the structure contributes to the antioxidant activity of the compound. It scavenges free radicals and reduces oxidative stress in cellular environments, which is beneficial for preventing cellular damage.
3. Anti-inflammatory Effects
The compound has shown potential in reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases.
The mechanisms through which this compound exerts its biological effects include:
- Modulation of Enzyme Activity : It interacts with various enzymes involved in metabolic pathways, including cytochrome P450 enzymes, which play a role in drug metabolism.
- Receptor Binding : The compound may act as a ligand for specific receptors, influencing signaling pathways related to cell growth and apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds or derivatives:
Scientific Research Applications
Anti-inflammatory Properties
Research indicates that derivatives of pyrazole compounds exhibit anti-inflammatory effects. The compound may function similarly due to its structural features. In a study examining pyrazole-linked thiazoline and benzoxazolone derivatives, compounds demonstrated selective inhibition of cyclooxygenase-II (COX-II), which is crucial in the inflammatory response . The potential for this compound to act as a COX-II inhibitor could be explored further.
Anticancer Activity
The isoquinoline structure has been associated with anticancer properties. Compounds containing isoquinoline derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of this compound with cancer-related targets warrant detailed investigation.
Neuroprotective Effects
Isoquinoline derivatives are known for their neuroprotective effects. Studies have indicated that such compounds can provide protection against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress . The neuroprotective potential of this specific compound could be an essential area for future research.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of this compound. The presence of methoxy groups and the specific arrangement of the isoquinoline and pyrazole moieties may enhance its biological activity. Comparative studies with similar compounds could yield insights into how modifications affect efficacy and selectivity.
Case Studies
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
Physicochemical and Pharmacological Properties
Solubility and Stability
- The target compound’s methoxy groups improve water solubility compared to nonpolar analogues (e.g., ’s fluoro-substituted pyrazole). However, steric hindrance from the 4-methoxyphenyl group may reduce membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
